molecular formula C11H25N B2873466 (4-Ethyloctyl)(methyl)amine CAS No. 1272935-67-7

(4-Ethyloctyl)(methyl)amine

Cat. No. B2873466
CAS RN: 1272935-67-7
M. Wt: 171.328
InChI Key: NNFOFJTWZPEMHP-UHFFFAOYSA-N
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Description

“(4-Ethyloctyl)(methyl)amine” is a chemical compound with the molecular formula C11H25N . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “(4-Ethyloctyl)(methyl)amine” consists of a long carbon chain with an amine group at one end . The presence of the amine group can be confirmed through spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy .


Physical And Chemical Properties Analysis

“(4-Ethyloctyl)(methyl)amine” is a liquid at room temperature . The physical properties of amines can depend on the extent of substitution at the nitrogen atom .

Scientific Research Applications

Atmospheric Chemistry Applications

  • Size Distribution and Detection in Particulate Matter : A study by VandenBoer et al. (2010) developed an ion chromatographic method for quantifying simple alkyl amines, including methylamine and ethylamine, in ambient atmospheric samples. This technique was applied to analyze samples collected from urban and rural areas, highlighting the role of amines in atmospheric chemistry and their distribution in particulate matter. The research provided insights into the incorporation of amines into secondary particles and their relationship with atmospheric processes (VandenBoer, T., et al., 2010).

Electrochemistry Applications

  • Electrochemical Oxidation in Ionic Liquid Media : Ghilane et al. (2010) investigated the electrochemical oxidation of primary amines, including the study of compounds similar to (4-Ethyloctyl)(methyl)amine, in ionic liquid media. This study revealed the formation of an organic layer attached to the electrode surface, showcasing the potential for creating modified electrodes with specific chemical functionalities, which could be beneficial for various electrochemical applications (Ghilane, J., et al., 2010).

Synthetic Chemistry Applications

  • Enantioselective Direct Conjugate Addition : Huang and Jacobsen (2006) described the use of a primary amine-thiourea catalyst for the highly enantioselective conjugate addition of ketones to nitroalkenes. This study showcases the utility of primary amine-based catalysts in promoting enantioselective reactions, a principle that could be extended to compounds like (4-Ethyloctyl)(methyl)amine for synthesizing chiral molecules (Huang, H., & Jacobsen, E., 2006).

Material Science Applications

  • Photocatalytic N-Methylation of Amines : Wang et al. (2018) explored the photocatalytic N-methylation of amines over Pd/TiO2 to functionalize heterocycles and pharmaceutical intermediates. This process provides a pathway for the functionalization of primary and secondary amines, including those similar to (4-Ethyloctyl)(methyl)amine, under mild conditions, demonstrating its utility in the synthesis of complex organic molecules and pharmaceuticals (Wang, L., et al., 2018).

Safety and Hazards

“(4-Ethyloctyl)(methyl)amine” is classified as a dangerous substance. It can cause severe skin burns and eye damage. It is also highly flammable .

Future Directions

The future directions for research on “(4-Ethyloctyl)(methyl)amine” could include exploring its potential uses in various applications. For instance, amines are found in approximately 40% of all active pharmaceutical ingredients . Therefore, “(4-Ethyloctyl)(methyl)amine” could potentially be used in the synthesis of new pharmaceuticals.

Mechanism of Action

Target of Action

(4-Ethyloctyl)(methyl)amine is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . . Amines in general can interact with various biological targets, including enzymes and receptors, influencing physiological and pathological processes .

Mode of Action

For instance, they can participate in acid-base reactions, forming salts with acids . They can also undergo alkylation reactions . The specific interactions of (4-Ethyloctyl)(methyl)amine with its targets would depend on the nature of these targets.

Biochemical Pathways

For instance, biogenic amines are formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones during normal metabolic processes in living cells .

Pharmacokinetics

Amines in general can be absorbed through various routes, including oral, inhalation, and dermal exposure . They can be distributed throughout the body, metabolized primarily in the liver, and excreted via urine .

Result of Action

Amines can interact with biological systems at the molecular and cellular levels, influencing various physiological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-Ethyloctyl)(methyl)amine. For instance, pH can affect the ionization state of amines, influencing their absorption and distribution . Temperature, light, and humidity can affect the stability of amines . Furthermore, the presence of other substances can influence the action of amines through interactions or competition for the same targets .

properties

IUPAC Name

4-ethyl-N-methyloctan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25N/c1-4-6-8-11(5-2)9-7-10-12-3/h11-12H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFOFJTWZPEMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethyloctyl)(methyl)amine

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